![molecular formula C24H33N3O2S B1217888 地西嗪 CAS No. 2470-73-7](/img/structure/B1217888.png)
地西嗪
概述
描述
地西嗪,也称为二甲嗪(草酸盐),是一种典型的吩噻嗪类抗精神病药物。它被描述为一种神经安定剂和抗组胺药。 地西嗪于 1969 年首次在德国推出,作为一种神经安定剂、抗焦虑药和抗组胺药,每日剂量在 12.5 至 75 毫克之间 .
科学研究应用
Neuroprotective Effects
Dixyrazine in Preventing Brain Edema
A significant study investigated the ability of dixyrazine to prevent brain edema induced by the opening of the blood-brain barrier (BBB). This was assessed through an experiment where rats received an intracarotid infusion of protamine sulfate, which is known to open the BBB. The results indicated that pretreatment with dixyrazine at a dosage of 10 mg/kg completely prevented the development of brain edema and significantly reduced the increase in cerebrospinal fluid (CSF) albumin levels, which is a marker for BBB disruption. The study concluded that while a moderate opening of the BBB did not lead to edema, dixyrazine effectively mitigated the effects of a more significant disruption caused by higher doses of protamine sulfate .
Antiemetic Applications
Dixyrazine as an Antiemetic Agent
Dixyrazine has been evaluated as an antiemetic in several clinical settings, particularly in chemotherapy-induced nausea and vomiting (CINV). A randomized controlled trial compared the efficacy of betamethasone-dixyrazine against metoclopramide in patients undergoing chemotherapy with cisplatin and doxorubicin. The findings revealed that the combination of betamethasone and dixyrazine provided full protection against nausea and vomiting in 74% of patients, compared to only 45% with metoclopramide. Notably, in cases treated with doxorubicin, protection reached 94% with the betamethasone-dixyrazine regimen .
Postoperative Nausea and Vomiting
In another study focusing on postoperative nausea and vomiting (PONV), intravenous administration of dixyrazine was shown to effectively reduce PONV incidence after laparoscopic cholecystectomy. The prophylactic use of 10 mg of intravenous dixyrazine significantly decreased PONV rates, highlighting its potential as a valuable agent in surgical settings .
Comparative Studies
Dixyrazine Versus Other Treatments
A comparative investigation assessed the effects of dixyrazine against placebo and chlordiazepoxide in alcoholic patients during hospitalization. This study aimed to evaluate the effectiveness and safety profile of these medications in managing withdrawal symptoms and associated complications .
Data Summary
The following table summarizes key findings from studies on dixyrazine:
Study Focus | Dosage | Efficacy | Adverse Effects |
---|---|---|---|
Neuroprotection (Brain Edema) | 10 mg/kg | Complete prevention of edema | None reported |
Antiemetic (Chemotherapy) | Betamethasone + Dixyrazine | 74% full protection against nausea/vomiting | Minimal; one case parkinsonism noted |
Antiemetic (Postoperative) | 10 mg IV | Significant reduction in PONV incidence | Not specified |
Alcohol Withdrawal | Not specified | Comparative effectiveness against placebo | Not specified |
作用机制
地西嗪主要通过其对中枢神经系统的作用来发挥作用。它是一种多巴胺拮抗剂,有助于减轻精神病症状。 此外,它的抗组胺特性也有助于它的抗焦虑作用 .
生化分析
Biochemical Properties
Dixyrazine plays a significant role in biochemical reactions, primarily through its interaction with various enzymes, proteins, and other biomolecules. As a dopamine antagonist, Dixyrazine binds to dopamine receptors, inhibiting dopamine’s action in the brain. This interaction is crucial for its antipsychotic effects. Additionally, Dixyrazine acts as an H1 receptor antagonist, blocking histamine receptors and providing antihistamine effects .
Cellular Effects
Dixyrazine influences various cellular processes and cell types. It affects cell signaling pathways by inhibiting dopamine receptors, which can alter neurotransmitter release and neuronal activity. This inhibition can lead to changes in gene expression and cellular metabolism, impacting overall cell function. Dixyrazine’s antihistamine properties also affect immune cells by blocking histamine receptors, reducing allergic reactions and inflammation .
Molecular Mechanism
At the molecular level, Dixyrazine exerts its effects through binding interactions with dopamine and histamine receptors. By acting as a dopamine antagonist, it inhibits dopamine’s action, leading to reduced psychotic symptoms. As an H1 receptor antagonist, Dixyrazine blocks histamine receptors, preventing histamine from exerting its effects. These interactions result in enzyme inhibition and changes in gene expression, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Dixyrazine’s effects can change over time. Studies have shown that Dixyrazine penetrates rapidly into the spinal fluid, with a cerebrospinal fluid/plasma ratio of 0.3 within 10 minutes of administration. The sedative and anxiolytic effects are most pronounced during the first 30 minutes after administration. Over time, the drug’s stability and degradation can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Dixyrazine vary with different dosages in animal models. At therapeutic doses, Dixyrazine provides antipsychotic and anxiolytic effects. At higher doses, it can cause toxic or adverse effects, such as sedation and central nervous system depression. These threshold effects highlight the importance of dosage regulation in clinical settings .
Metabolic Pathways
Dixyrazine is involved in various metabolic pathways, primarily through its interaction with liver enzymes. It undergoes phase I and phase II metabolic reactions, where it is metabolized and excreted from the body. These metabolic pathways can influence the drug’s efficacy and duration of action .
Transport and Distribution
Dixyrazine is transported and distributed within cells and tissues through various mechanisms. Its physicochemical properties, such as molecular size and solubility, influence its ability to cross cell membranes. Dixyrazine can be transported actively or passively, depending on the membrane’s permeability and the presence of transport proteins .
Subcellular Localization
The subcellular localization of Dixyrazine can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the drug’s therapeutic effects and its interactions with cellular components .
准备方法
地西嗪的合成涉及以下几个步骤:
钠酰胺烷基化: 吩噻嗪与 1-溴-3-氯-2-甲基丙烷烷基化,生成 10-(3-氯-2-甲基丙基)吩噻嗪。
化学反应分析
相似化合物的比较
地西嗪类似于其他第一代抗精神病药物,如氯丙嗪、氯丙噻嗪、氟哌啶醇、左美丙嗪、奋乃静、丙嗪和硫利达嗪。 地西嗪在神经安定和抗组胺特性的结合方面是独一无二的 .
类似化合物
- 氯丙嗪
- 氯丙噻嗪
- 氟哌啶醇
- 左美丙嗪
- 奋乃静
- 丙嗪
- 硫利达嗪
生物活性
Dixyrazine is a phenothiazine derivative primarily recognized for its antipsychotic properties. This compound has garnered attention not only for its therapeutic applications but also for its significant biological activities, particularly in neuroprotection and the modulation of the blood-brain barrier (BBB). This article delves into the biological activity of Dixyrazine, supported by relevant research findings, case studies, and data tables.
Dixyrazine has the following chemical properties:
- Chemical Formula : CHNOS
- Molecular Weight : 427.61 g/mol
- Water Solubility : 0.0327 mg/mL
- LogP : Approximately 3.93, indicating moderate lipophilicity .
Dixyrazine's mechanism of action is primarily associated with its ability to interact with neurotransmitter systems in the brain, particularly dopamine receptors. As a first-generation antipsychotic, it exhibits antagonistic activity at D2 dopamine receptors, which is crucial for its antipsychotic effects. Additionally, it has been shown to influence other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall pharmacological profile .
Case Study: Prevention of Brain Edema
A pivotal study investigated Dixyrazine's effectiveness in preventing brain edema induced by protamine sulfate through the opening of the BBB. The study utilized Evans blue albumin to assess BBB permeability and measured cerebrospinal fluid (CSF) albumin levels as indicators of edema.
Findings :
- Experimental Setup : Rats were administered 5 or 10 mg of protamine sulfate to induce BBB opening.
- Results :
- A significant increase in CSF albumin was observed (p < 0.05 for 5 mg; p < 0.01 for 10 mg).
- Only the higher dose (10 mg) led to a notable reduction in brain specific gravity, indicating edema.
- Pretreatment with Dixyrazine (10 mg/kg) completely prevented brain edema and significantly reduced CSF albumin levels compared to controls .
This study highlights Dixyrazine's potential as a neuroprotective agent, particularly in conditions where BBB integrity is compromised.
Pharmacological Interactions
Dixyrazine also interacts with various pharmacological agents, which can enhance or mitigate its effects. Notable interactions include:
- CNS Depressants : Co-administration with benzodiazepines or other CNS depressants may increase the risk of sedation and respiratory depression.
- Antipsychotics : Combining Dixyrazine with other antipsychotic medications may lead to additive effects on dopamine receptor antagonism .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2S/c1-20(18-26-12-10-25(11-13-26)14-16-29-17-15-28)19-27-21-6-2-4-8-23(21)30-24-9-5-3-7-22(24)27/h2-9,20,28H,10-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYUMPGNGDNTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947639 | |
Record name | Dixyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2470-73-7 | |
Record name | Dixyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2470-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dixyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002470737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dixyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13784 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dixyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[4-[2-methyl-3-(10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.811 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIXYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H368W3AYC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dixyrazine?
A1: While the precise mechanism of action remains incompletely understood, research suggests that dixyrazine likely exerts its effects by interacting with various neurotransmitter systems in the central nervous system. Studies indicate potential interactions with alpha-adrenergic receptors , influencing vascular tone and cardiovascular reflexes. Further research is needed to fully elucidate its complex pharmacological actions.
Q2: What are the downstream effects of dixyrazine's interaction with its targets?
A2: Dixyrazine's interactions with neurotransmitter systems, particularly its potential alpha-adrenergic effects, contribute to its observed clinical effects. For instance, its influence on vascular tone may explain its efficacy in reducing postoperative vomiting in children undergoing strabismus surgery [[8], ]. Further investigation is necessary to comprehensively understand its downstream effects and their clinical implications.
Q3: What is the molecular formula and weight of dixyrazine?
A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of dixyrazine. To obtain this information, it is recommended to consult chemical databases or the compound's official documentation.
Q4: Is there any spectroscopic data available for dixyrazine?
A4: Yes, one study employed gas chromatography-mass spectrometry to determine dixyrazine concentrations in human blood . This technique provides structural information and allows for the quantification of the drug in biological samples. Further research might explore other spectroscopic techniques to characterize dixyrazine's structure in detail.
Q5: How does dixyrazine perform under various conditions?
A5: The provided research primarily focuses on dixyrazine's pharmacological properties and clinical applications rather than its material compatibility and stability under diverse conditions. This area requires further investigation to understand its behavior in different environments.
Q6: Does dixyrazine exhibit any catalytic properties?
A6: The available research primarily focuses on dixyrazine's pharmacological properties as a drug rather than its potential catalytic activities. Further research is needed to explore this aspect of the compound.
Q7: How do structural modifications of dixyrazine affect its activity, potency, and selectivity?
A7: While the research excerpts don't directly address the impact of specific structural modifications on dixyrazine's activity, one study explored the chiral resolution of dixyrazine and other phenothiazines on the Chiralcel OJ-R phase . The research demonstrated that the size of substituents on the side-chain nitrogen influenced chiral interactions with the stationary phase, ultimately affecting the separation of enantiomers. These findings suggest that structural modifications can significantly impact dixyrazine's pharmacological properties and warrant further investigation.
Q8: What is known about the stability of dixyrazine under various conditions?
A8: The provided research primarily focuses on dixyrazine's clinical applications and does not provide specific details regarding its stability under various conditions. Further research is needed to establish its stability profile, which is crucial for developing stable and effective formulations.
Q9: Is there information available regarding dixyrazine's compliance with SHE regulations?
A9: The research excerpts do not provide specific information regarding dixyrazine's compliance with SHE (Safety, Health, and Environment) regulations. Compliance with such regulations is crucial for the development and marketing of any pharmaceutical compound and requires thorough assessment and documentation.
Q10: What is the pharmacokinetic profile of dixyrazine?
A10: Research indicates that dixyrazine exhibits low and highly variable oral bioavailability, ranging from 1% to 24% in fasting subjects . Interestingly, food intake significantly improves its bioavailability, likely due to reduced presystemic metabolism . Further research should explore factors influencing its absorption, distribution, metabolism, and excretion to optimize its therapeutic use.
Q11: What are the key findings from clinical trials investigating dixyrazine's therapeutic potential?
A11: Clinical trials have primarily explored dixyrazine's antiemetic properties and its potential as a premedication agent. Research suggests that dixyrazine effectively reduces postoperative nausea and vomiting (PONV) in various surgical settings, including pediatric strabismus surgery [[8], [[11], ] and laparoscopic cholecystectomy . Additionally, it has shown promise in reducing the incidence of PONV in children receiving patient-controlled analgesia with morphine . While promising, further research is needed to confirm these findings and explore its potential in other therapeutic areas.
Q12: Are there any known mechanisms of resistance to dixyrazine?
A12: The available research does not provide specific details on resistance mechanisms to dixyrazine. Exploring potential resistance mechanisms is essential for understanding its long-term clinical utility and for guiding the development of strategies to mitigate or circumvent such resistance.
Q13: Are there any specific drug delivery strategies being explored for dixyrazine?
A13: The research excerpts do not mention specific drug delivery strategies being investigated for dixyrazine.
Q14: Are there any known biomarkers associated with dixyrazine's efficacy or adverse effects?
A14: The available research does not identify specific biomarkers associated with dixyrazine's efficacy or adverse effects. Identifying such biomarkers would be valuable for predicting treatment response, monitoring treatment efficacy, and potentially personalizing dixyrazine therapy.
Q15: What analytical methods are commonly used to characterize and quantify dixyrazine?
A15: Research highlights the use of high-pressure liquid chromatography (HPLC) to measure dixyrazine concentrations in plasma . HPLC, a versatile and sensitive technique, enables the separation and quantification of dixyrazine in biological samples, facilitating pharmacokinetic studies. Additionally, as mentioned earlier, gas chromatography-mass spectrometry (GC-MS) has been employed to determine dixyrazine levels in human blood . GC-MS offers high sensitivity and specificity for analyzing dixyrazine and its potential metabolites in complex biological matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。